molecular formula C14H18FN7 B6437316 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2549003-47-4

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B6437316
CAS No.: 2549003-47-4
M. Wt: 303.34 g/mol
InChI Key: ZLCCPLRCCWABKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted kinase inhibitors. Its molecular structure, which incorporates a fluoropyrimidine group linked to a dimethylpyridazinamine via a piperazine ring, is a hallmark of scaffolds designed to interact with the ATP-binding sites of various kinase enzymes . This specific architecture suggests its potential application as a key intermediate or precursor in the synthesis of more complex investigational drugs. Compounds featuring the 5-fluoropyrimidin-4-yl piperazine motif have been extensively investigated in early-stage drug discovery for their ability to inhibit kinase activity . Research into analogous structures has shown promise in the creation of selective inhibitors for enzymes such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers including hepatocellular carcinoma (HCC) . The presence of the fluorine atom on the pyrimidine ring is a critical feature, often employed to modulate the molecule's electronic properties, enhance metabolic stability, and optimize binding interactions within the enzyme's active site . This compound is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN7/c1-20(2)12-3-4-13(19-18-12)21-5-7-22(8-6-21)14-11(15)9-16-10-17-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCPLRCCWABKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their comparative features:

Compound Core Structure Substituents Key Differences
6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine (Target) Pyridazine - N,N-dimethylamine at position 3
- 4-(5-fluoropyrimidin-4-yl)piperazine at position 6
Reference compound for comparison.
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) Pyrimidine - N,N-dimethylamine at position 4
- Piperazine at position 6
Pyrimidine core replaces pyridazine; lacks fluoropyrimidine substitution .
N-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549002-10-8) Pyrimidine - Ethylamine at position 2
- 4-(5-fluoropyrimidin-4-yl)piperazine at position 4
Pyrimidine core; ethylamine vs. dimethylamine; positional isomerism of substituents .
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine - Benzylpiperazine at position 6
- Chloro-methoxyphenylamine at position 4
Bulkier benzyl group on piperazine; pyrazolo-pyrimidine core .
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl]pyrimidin-2-amine Pyrimidine - Methoxy-phenyl-piperidine-piperazine chain
- Dimethoxyphenyl ethyl group
Complex substituents; dual piperazine-piperidine motif; lacks fluoropyrimidine .

Pharmacological and Physicochemical Insights

Pyrimidine-based analogs (e.g., CAS 1185538-68-4) are more common in drug discovery, suggesting better synthetic accessibility but possibly reduced novelty .

Substituent Effects: The 5-fluoropyrimidine group in the target compound enhances lipophilicity and may act as a hydrogen-bond acceptor, improving target engagement compared to non-fluorinated analogs . N,N-Dimethylamine vs. ethylamine (CAS 2549002-10-8): Dimethylamine likely improves solubility due to higher basicity, while ethylamine may alter metabolic stability .

Synthetic Complexity :

  • The target compound’s pyridazine core and fluoropyrimidine-piperazine linker require multi-step synthesis, similar to analogs like CAS 2549002-10-8 but more complex than pyrimidine-based derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a fluoropyrimidine derivative with a piperazine-containing precursor. For example, nucleophilic aromatic substitution reactions using cesium carbonate as a base and copper(I) bromide as a catalyst can facilitate piperazine-pyrimidine bond formation . Key challenges include minimizing byproducts from incomplete substitution and ensuring regioselectivity. Purification often requires orthogonal techniques like column chromatography (silica gel with gradients of ethyl acetate/hexane) and recrystallization to achieve >95% purity. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to verify substituent positions and piperazine-pyridazine connectivity. For example, 1H^1 \text{H} NMR peaks near δ 3.0–3.5 ppm indicate N,N-dimethyl groups, while aromatic protons in the pyridazine ring appear downfield (δ 7.0–8.5 ppm) .
  • Mass Analysis : HRMS (ESI) confirms the molecular ion ([M+H]+^+) and rules out isotopic impurities.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and phase transitions, critical for storage and handling .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against kinase targets?

  • Methodological Answer :

  • SAR Strategy : Synthesize analogs with variations in the fluoropyrimidine (e.g., Cl or Br substitution at position 5) or piperazine (e.g., methyl or ethyl substituents) moieties. Compare inhibitory activity using kinase assays (e.g., ADP-Glo™ for ATP-competitive binding).
  • Data Interpretation : Use IC50_{50} values to correlate substituent electronegativity (fluorine vs. chlorine) with binding affinity. Molecular docking (e.g., AutoDock Vina) can predict interactions with kinase active sites, prioritizing key residues like hinge-region lysines .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). To address this:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., Western blot for phosphorylated proteins).
  • Solubility Optimization : Use DMSO stock solutions at ≤0.1% to avoid solvent interference. For low solubility, employ cyclodextrin-based formulations to enhance bioavailability .

Q. How can researchers identify the primary biological targets of this compound using chemoproteomics?

  • Methodological Answer :

  • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates. Mass spectrometry identifies bound proteins (e.g., kinases or phosphatases).
  • Competitive Binding : Pre-treat lysates with free compound to confirm specificity. Compare with known kinase inhibitors (e.g., staurosporine) to classify target families .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Answer :

  • Synthesis : Document reaction parameters (e.g., temperature ±1°C, solvent purity ≥99.9%). Use controlled atmosphere (argon/nitrogen) for moisture-sensitive steps.
  • Biological Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and passage numbers. Include positive controls (e.g., imatinib for kinase inhibition) in each experiment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.